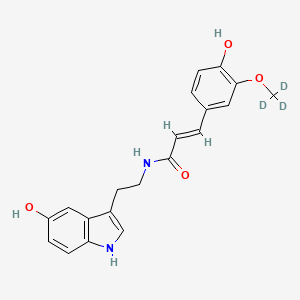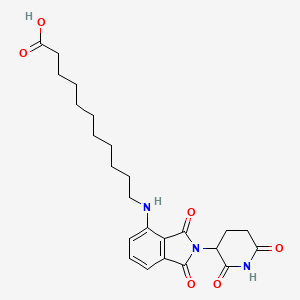
Thalidomide-NH-C10-COOH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-NH-C10-COOH: is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based von Hippel-Lindau (VHL) ligand and a linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is primarily used in scientific research for its role in targeted protein degradation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-NH-C10-COOH involves the conjugation of a Thalidomide-based von Hippel-Lindau (VHL) ligand with a linker. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including protection and deprotection of functional groups, coupling reactions, and purification steps .
Industrial Production Methods: Industrial production methods for this compound are not widely documented due to its specialized use in research. custom synthesis services are available to provide the compound for scientific research and drug development purposes .
Analyse Chemischer Reaktionen
Types of Reactions: Thalidomide-NH-C10-COOH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups .
Wissenschaftliche Forschungsanwendungen
Chemistry: Thalidomide-NH-C10-COOH is used in the development of PROTACs, which are molecules designed to target and degrade specific proteins. This has significant implications for chemical biology and drug discovery .
Biology: In biological research, this compound is used to study protein degradation pathways and the role of E3 ligases in cellular processes .
Industry: In the pharmaceutical industry, this compound is used in the research and development of new drugs that utilize PROTAC technology .
Wirkmechanismus
Thalidomide-NH-C10-COOH exerts its effects by binding to the cereblon (CRBN) protein, a component of the E3 ubiquitin ligase complex. This binding induces the recruitment of target proteins to the E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome . The molecular targets and pathways involved include the CRBN protein and the ubiquitin-proteasome system .
Vergleich Mit ähnlichen Verbindungen
Thalidomide-NH-CH2-COOH: Another E3 ligase ligand-linker conjugate used in PROTAC technology.
Lenalidomide: A derivative of Thalidomide with similar protein degradation properties.
Pomalidomide: Another Thalidomide derivative used in the treatment of multiple myeloma.
Uniqueness: Thalidomide-NH-C10-COOH is unique due to its specific linker and the incorporation of the von Hippel-Lindau (VHL) ligand, which provides distinct binding properties and degradation capabilities compared to other similar compounds .
Eigenschaften
Molekularformel |
C24H31N3O6 |
|---|---|
Molekulargewicht |
457.5 g/mol |
IUPAC-Name |
11-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]undecanoic acid |
InChI |
InChI=1S/C24H31N3O6/c28-19-14-13-18(22(31)26-19)27-23(32)16-10-9-11-17(21(16)24(27)33)25-15-8-6-4-2-1-3-5-7-12-20(29)30/h9-11,18,25H,1-8,12-15H2,(H,29,30)(H,26,28,31) |
InChI-Schlüssel |
ZVXZSTZZOBYFRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


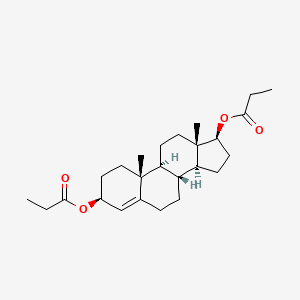

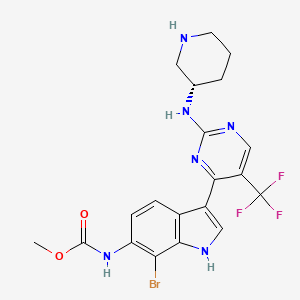
![6-(2-Methylphenyl)-6,9-diazaspiro[4.5]decane](/img/structure/B12431187.png)

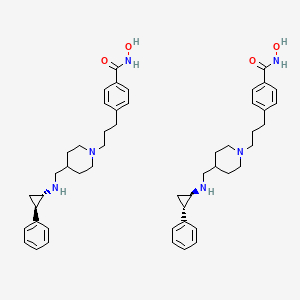
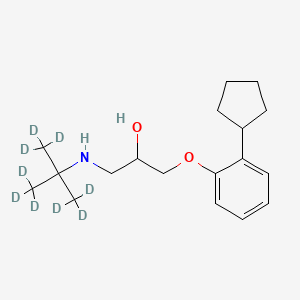
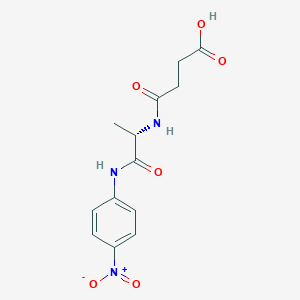
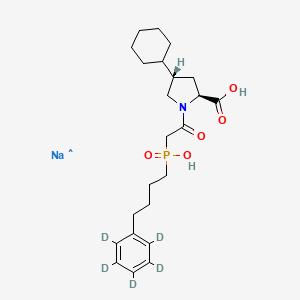
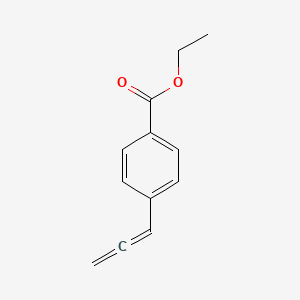
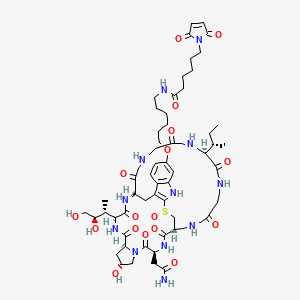
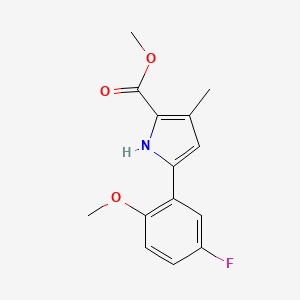
![(4Ar,5R,6aR,6aS,6bR,8aR,10R,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12431244.png)
